4-Hydroxy-N-(1-hydroxy-2-methylpropan-2-yl)benzamide
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Overview
Description
4-Hydroxy-N-(1-hydroxy-2-methylpropan-2-yl)benzamide is a chemical compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of a benzamide group, which is a common structural motif in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-N-(1-hydroxy-2-methylpropan-2-yl)benzamide typically involves the direct condensation of benzoic acids and amines. One efficient method employs ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its high yield, eco-friendliness, and the use of a reusable catalyst .
Industrial Production Methods: In industrial settings, the production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. the method mentioned above using ultrasonic irradiation and a solid acid catalyst is gaining popularity due to its efficiency and environmental benefits .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-N-(1-hydroxy-2-methylpropan-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
4-Hydroxy-N-(1-hydroxy-2-methylpropan-2-yl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: It is explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: The compound is used in the production of polymers and other industrial materials.
Mechanism of Action
The mechanism of action of 4-Hydroxy-N-(1-hydroxy-2-methylpropan-2-yl)benzamide involves its interaction with specific molecular targets and pathways. While detailed studies are still ongoing, it is believed that the compound exerts its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or reduction of oxidative stress .
Comparison with Similar Compounds
- 4-Hydroxy-3-methoxy-N,N-di(propan-2-yl)benzamide
- 2-bromo-N-(1-hydroxy-2-methylpropan-2-yl)acetamide
Comparison: Compared to similar compounds, 4-Hydroxy-N-(1-hydroxy-2-methylpropan-2-yl)benzamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. For instance, the presence of both hydroxy and benzamide groups enhances its solubility and reactivity, making it a versatile compound for various applications .
Properties
CAS No. |
876746-96-2 |
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Molecular Formula |
C11H15NO3 |
Molecular Weight |
209.24 g/mol |
IUPAC Name |
4-hydroxy-N-(1-hydroxy-2-methylpropan-2-yl)benzamide |
InChI |
InChI=1S/C11H15NO3/c1-11(2,7-13)12-10(15)8-3-5-9(14)6-4-8/h3-6,13-14H,7H2,1-2H3,(H,12,15) |
InChI Key |
NRKCAWDLDGCAOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CO)NC(=O)C1=CC=C(C=C1)O |
Origin of Product |
United States |
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